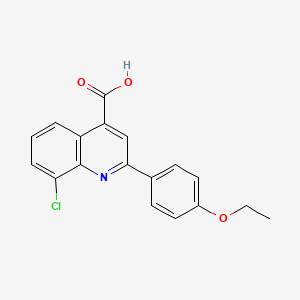

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 862663-08-9

Cat. No.: VC6669442

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862663-08-9 |

|---|---|

| Molecular Formula | C18H14ClNO3 |

| Molecular Weight | 327.76 |

| IUPAC Name | 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

| Standard InChI Key | BCXSKZHAGHBZEB-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid features a quinoline backbone substituted at the 8-position with a chlorine atom, at the 2-position with a 4-ethoxyphenyl group, and at the 4-position with a carboxylic acid moiety (Figure 1). The quinoline nucleus—a bicyclic system comprising a benzene ring fused to a pyridine ring—imparts inherent rigidity and π-conjugation, while the substituents modulate electronic and steric properties .

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Identifiers

The compound’s planar structure and conjugated system suggest strong UV-Vis absorption, typical of quinoline derivatives, with potential fluorescence properties warranting further study.

Synthetic Methodologies

Conventional Synthesis Routes

While no explicit synthesis protocol for this compound is published, analogous 2-arylquinoline-4-carboxylic acids are typically synthesized via:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions.

-

Doebner-Miller Reaction: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds .

Advanced Catalytic Approaches

Recent innovations in quinoline synthesis emphasize efficiency and sustainability. A notable method employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst under solvent-free conditions . Applied to 2-arylquinoline-4-carboxylic acids, this protocol achieves:

Table 2: Optimized Synthesis Parameters for Analogous Compounds

| Parameter | Condition |

|---|---|

| Catalyst loading | 10 mg |

| Temperature | 80°C |

| Solvent | Solvent-free |

| Reaction time | 30–60 min |

| Yield | 85–92% |

This methodology’s adaptability suggests feasibility for synthesizing 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid by substituting appropriate precursors (e.g., 8-chloro-2-aminobenzaldehyde and 4-ethoxyacetophenone).

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With an XLogP3-AA of 4.3, the compound exhibits moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . The carboxylic acid group may enhance solubility in basic media via deprotonation.

Druglikeness and ADME Predictions

-

Bioavailability: The polar surface area (59.4 Ų) and molecular weight (327.8 g/mol) align with Lipinski’s criteria for oral bioavailability.

-

Metabolic Stability: The ethoxy group may undergo O-dealkylation via cytochrome P450 enzymes, while the chlorine atom could hinder oxidative metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume